H-D-Ser(SOH)-OH

Overview

Description

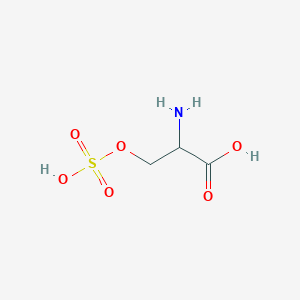

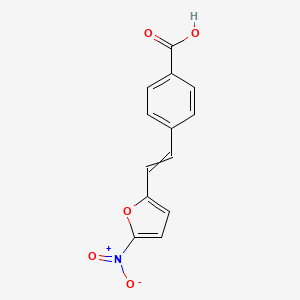

L-serine-O-sulphate potassium salt is a chemical compound with the molecular formula C3H6NO6SK and a molecular weight of 223.25 g/mol . It is a derivative of the amino acid L-serine, where the hydroxyl group of serine is replaced by a sulphate group. This compound is known for its role as a substrate for high-affinity sodium-dependent glutamate transporters and has been studied for its toxic effects on primary cultures of astrocytes .

Preparation Methods

The synthesis of L-serine-O-sulphate potassium salt typically involves the reaction of L-serine with sulphuric acid in the presence of a potassium base. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the sulphate ester. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .

Chemical Reactions Analysis

L-serine-O-sulphate potassium salt undergoes various chemical reactions, including:

Oxidation: The sulphate group can be oxidized under strong oxidative conditions.

Substitution: The sulphate group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis to yield L-serine and sulphuric acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, nucleophiles like sodium azide, and acidic or basic hydrolysis conditions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L-serine-O-sulphate potassium salt has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzymatic reactions.

Biology: The compound is studied for its effects on glutamate transporters and its role in cellular toxicity.

Medicine: Research includes its potential therapeutic applications and its effects on neural cells.

Mechanism of Action

The mechanism of action of L-serine-O-sulphate potassium salt involves its interaction with glutamate transporters, particularly the high-affinity sodium-dependent transporters. It acts as a substrate for these transporters, affecting the uptake and release of glutamate in neural cells. This interaction can lead to cellular toxicity, particularly in astrocytes, by disrupting normal glutamate homeostasis .

Comparison with Similar Compounds

L-serine-O-sulphate potassium salt can be compared with other sulphate esters of amino acids, such as:

O-Acetyl-L-serine: Another derivative of L-serine with an acetyl group instead of a sulphate group.

N-Benzyl-N-methylethanolamine sulphate: A compound with a similar sulphate ester functional group but different amino acid backbone.

Estrone sulphate potassium salt: A sulphate ester of the hormone estrone, used in different biological contexts.

The uniqueness of L-serine-O-sulphate potassium salt lies in its specific interaction with glutamate transporters and its role in neural toxicity, which distinguishes it from other sulphate esters .

Properties

IUPAC Name |

2-amino-3-sulfooxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402513 | |

| Record name | AGN-PC-04Y1ZR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-01-7 | |

| Record name | NSC16541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-04Y1ZR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B10784892.png)

![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)

![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)

![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)

![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)